molecular formula C11H14N4O2S2 B1199354 Glyprothiazol CAS No. 80-34-2

Glyprothiazol

Cat. No.: B1199354
CAS No.: 80-34-2
M. Wt: 298.4 g/mol
InChI Key: OPIGMRDAPFQALU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glyprothiazol involves the reaction of 4-aminobenzenesulfonamide with 5-isopropyl-1,3,4-thiadiazole-2-amine. The reaction typically occurs under controlled conditions, including specific temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Glyprothiazol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Glyprothiazol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on cellular processes and metabolic pathways.

    Medicine: Primarily used in the treatment of type 2 diabetes mellitus due to its ability to stimulate insulin secretion.

    Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Glyprothiazol exerts its effects by stimulating the release of insulin from pancreatic beta cells. It acts directly on the pancreatic islets, enhancing insulin secretion and thereby lowering blood glucose levels. The molecular targets involved include the sulfonylurea receptor on the beta cells, which is part of the ATP-sensitive potassium channel complex .

Properties

CAS No.

80-34-2

Molecular Formula

C11H14N4O2S2

Molecular Weight

298.4 g/mol

IUPAC Name

4-amino-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H14N4O2S2/c1-7(2)10-13-14-11(18-10)15-19(16,17)9-5-3-8(12)4-6-9/h3-7H,12H2,1-2H3,(H,14,15)

InChI Key

OPIGMRDAPFQALU-UHFFFAOYSA-N

SMILES

CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N

Key on ui other cas no.

80-34-2

solubility

3.85e-04 M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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